molecular formula C9H10ClNOS B14044662 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one CAS No. 1807060-23-6

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14044662
CAS No.: 1807060-23-6
M. Wt: 215.70 g/mol
InChI Key: ZAZUHFYURUTTFQ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 3-amino-4-mercaptophenyl derivatives with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfonic acids, disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-mercaptophenyl)ethan-1-one
  • 1-(3-Amino-4-methoxyphenyl)propan-1-one
  • 3-(4-Amino-naphthalen-1-ylmethylene)-3H-isobenzofuran-1-one

Uniqueness

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one is unique due to the presence of both an amino group and a mercapto group on the phenyl ring, along with a chloropropanone moiety. This combination of functional groups imparts distinct reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

1807060-23-6

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(3-amino-4-sulfanylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-2-3-8(13)7(11)4-6/h2-5,13H,11H2,1H3

InChI Key

ZAZUHFYURUTTFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)S)N)Cl

Origin of Product

United States

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